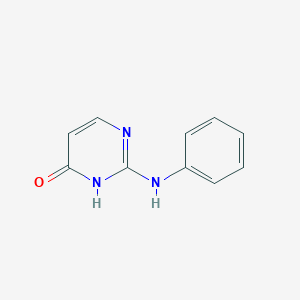

2-Anilino-4-hydroxypyrimidine

Description

Propriétés

Numéro CAS |

158661-55-3 |

|---|---|

Formule moléculaire |

C10H9N3O |

Poids moléculaire |

187.2g/mol |

Nom IUPAC |

2-anilino-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H9N3O/c14-9-6-7-11-10(13-9)12-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14) |

Clé InChI |

LUXZSFUVMDGVNE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=NC=CC(=O)N2 |

SMILES canonique |

C1=CC=C(C=C1)NC2=NC=CC(=O)N2 |

Origine du produit |

United States |

An In-depth Technical Guide to the Mechanism of Action of 2-Anilino-4-hydroxypyrimidine-Based Kinase Inhibitors: The Case of Bafetinib (INNO-406)

This guide provides a detailed examination of the molecular mechanism of action for kinase inhibitors built upon the 2-anilino-4-hydroxypyrimidine scaffold. To illustrate the core principles, we will focus on Bafetinib (also known as INNO-406 or NS-187) , a potent, second-generation dual tyrosine kinase inhibitor. Bafetinib was specifically developed to target the Bcr-Abl fusion protein, the primary driver of Chronic Myeloid Leukemia (CML), and Lyn kinase, which is implicated in resistance to first-generation therapies like imatinib.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of the biochemical and cellular activities of Bafetinib, detailed protocols for mechanistic investigation, and a discussion of its therapeutic rationale.

Core Mechanism: Dual Inhibition of Bcr-Abl and Lyn Kinase

The foundational mechanism of Bafetinib and related compounds is the competitive inhibition of adenosine triphosphate (ATP) binding to the kinase domain of its target proteins.[4] The 2-anilino-4-hydroxypyrimidine core acts as a scaffold that mimics the purine ring of ATP, allowing it to sit within the active site and block the phosphorylation of downstream substrates.

Bafetinib's primary targets are the Bcr-Abl fusion protein tyrosine kinase and the Src-family kinase, Lyn.[5][6] The constitutive activation of Bcr-Abl is the pathogenic hallmark of CML, leading to uncontrolled cell proliferation and survival.[1] Lyn kinase activation has been identified as a key mechanism of resistance to imatinib.[1] By potently inhibiting both kinases, Bafetinib provides a dual-pronged attack, suppressing CML cell growth and overcoming certain forms of acquired resistance.[1][2]

Kinase Inhibition Profile & Potency

Bafetinib demonstrates nanomolar potency against its key targets and a range of Bcr-Abl mutants that confer resistance to imatinib. A notable exception is the T315I "gatekeeper" mutation, which sterically hinders the binding of many second-generation inhibitors, including Bafetinib.[3][5]

| Target Kinase | IC50 (nM) | Cellular IC50 (nM) | Cell Line |

| Bcr-Abl (cell-free) | 5.8 | - | - |

| Lyn (cell-free) | 19 | - | - |

| Bcr-Abl (autophosphorylation) | - | 11 | K562 |

| Bcr-Abl (autophosphorylation) | - | 22 | 293T |

| Fyn (cell-free) | - | - | - |

Data compiled from APExBIO and InvivoChem.[5][6]

Bafetinib is significantly more potent than the first-generation inhibitor imatinib, showing 25- to 55-fold greater activity in vitro against Bcr-Abl positive cell lines.[5][7]

Downstream Signaling and Cellular Consequences

Inhibition of Bcr-Abl and Lyn by Bafetinib blocks the phosphorylation of critical downstream signaling proteins. This disruption of pro-survival signaling cascades ultimately leads to cell cycle arrest and the induction of apoptosis (programmed cell death) in Philadelphia chromosome-positive (Ph+) leukemia cells.[4][8]

A key downstream target of the Bcr-Abl pathway is the Signal Transducer and Activator of Transcription 5 (STAT5).[9] Constitutive Bcr-Abl activity leads to persistent phosphorylation and activation of STAT5, which then promotes the transcription of genes involved in cell proliferation and survival.[9] By inhibiting Bcr-Abl, Bafetinib effectively prevents STAT5 phosphorylation at Tyr694, a critical step for its activation.[9][10]

The ultimate cellular outcomes of Bafetinib treatment in Ph+ cells are the suppression of cell growth and the induction of apoptosis. This is mediated, in part, by enhancing the activity of pro-apoptotic proteins such as Bim, Bad, and Bik.[8]

Signaling Pathway Diagram

Caption: Bafetinib inhibits Bcr-Abl, preventing STAT5 phosphorylation and promoting apoptosis.

Experimental Elucidation of Mechanism of Action

A multi-faceted approach is required to fully characterize the mechanism of action of a kinase inhibitor like Bafetinib. This involves biochemical assays to determine direct enzyme inhibition, cell-based assays to measure effects on viability and signaling, and target engagement studies.

Experimental Workflow

Caption: Workflow for characterizing a kinase inhibitor from biochemical to cellular assays.

Detailed Experimental Protocols

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay to determine the IC50 value of Bafetinib against a target kinase.[11][12]

Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the kinase active site by the inhibitor. A europium (Eu)-labeled anti-tag antibody binds the kinase, serving as the FRET donor. When the tracer is bound, FRET occurs. The inhibitor competes with the tracer, causing a loss of FRET signal.[13][14]

Materials:

-

Recombinant tagged kinase (e.g., His-tagged Abl)

-

LanthaScreen™ Eu-anti-tag Antibody (e.g., Eu-anti-His)

-

LanthaScreen™ Kinase Tracer (appropriate for the target kinase)

-

Bafetinib stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer

-

384-well, low-volume, non-binding plates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Dilution: Prepare a serial dilution of Bafetinib in DMSO. A typical starting point is a 12-point, 3-fold serial dilution from a high concentration (e.g., 100 µM). Then, dilute these into the assay buffer to create a 4X working solution.

-

Reagent Preparation:

-

Prepare a 2X Kinase/Antibody mixture in assay buffer. The final concentrations will need to be optimized but are typically in the low nanomolar range (e.g., 10 nM kinase, 4 nM antibody).[13]

-

Prepare a 4X Tracer solution in assay buffer. The optimal concentration is typically near the Kd of the tracer for the kinase.[11]

-

-

Assay Assembly (384-well plate):

-

Incubation & Measurement:

-

Incubate the plate at room temperature for 60 minutes, protected from light.[15]

-

Read the plate on a TR-FRET plate reader, measuring emission at 615 nm (Eu donor) and 665 nm (Alexa Fluor™ 647 acceptor).

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the log of Bafetinib concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

This protocol measures the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[16][17]

Principle: The CellTiter-Glo® reagent contains luciferase and its substrate. When added to cells, it causes cell lysis, releasing ATP. The luciferase enzyme uses this ATP to generate a stable "glow-type" luminescent signal that is proportional to the number of viable cells.[17]

Materials:

-

Bcr-Abl positive cell line (e.g., K562) and a negative control line (e.g., U937)

-

Appropriate cell culture medium and supplements

-

Bafetinib stock solution (10 mM in DMSO)

-

CellTiter-Glo® Reagent

-

Opaque-walled 96-well or 384-well plates suitable for luminescence

-

Luminometer plate reader

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled multiwell plate at a pre-determined optimal density in 100 µL (96-well) or 25 µL (384-well) of culture medium.[18] Include wells with medium only for background measurement.

-

Compound Treatment:

-

Prepare serial dilutions of Bafetinib in culture medium.

-

Add the desired final concentrations of Bafetinib to the experimental wells. Ensure the final DMSO concentration is consistent across all wells and typically ≤0.1%.[9]

-

Incubate the plate for the desired treatment period (e.g., 72 hours).

-

-

Assay Measurement:

-

Equilibrate the plate to room temperature for approximately 30 minutes.[16]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL reagent to 100 µL medium).[18]

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[18]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

-

Record luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (medium only wells) from all experimental values.

-

Normalize the data to the vehicle-treated (DMSO) control wells (representing 100% viability).

-

Plot the normalized viability against the log of Bafetinib concentration and fit to a dose-response curve to determine the cellular IC50.

-

This protocol allows for the semi-quantitative detection of changes in the phosphorylation status of STAT5, a key downstream target of Bcr-Abl.[9]

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein (p-STAT5) and the total amount of the protein (Total STAT5).

Materials:

-

Bcr-Abl positive cell line (e.g., K562)

-

Bafetinib

-

Ice-cold PBS

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary Antibodies: Rabbit anti-p-STAT5 (Tyr694), Rabbit anti-Total STAT5.[10]

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment & Lysis:

-

Seed K562 cells and treat with various concentrations of Bafetinib (and a DMSO control) for a specified time (e.g., 4-6 hours).

-

Harvest cells by centrifugation (500 x g, 5 min, 4°C). Wash once with ice-cold PBS.[9]

-

Lyse the cell pellet with ice-cold RIPA buffer. Incubate on ice for 30 minutes.[9]

-

Clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C).[9]

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.[9]

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with primary antibody against p-STAT5 (e.g., 1:1000 in 5% BSA/TBST) overnight at 4°C.[9]

-

Wash the membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.[9]

-

Wash the membrane 3x with TBST.

-

-

Detection & Analysis:

-

Apply ECL substrate and capture the chemiluminescent signal using an imager.[9]

-

Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for Total STAT5 and a loading control like β-Actin.

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the p-STAT5 signal to the Total STAT5 or loading control signal.[9]

-

Conclusion

The 2-anilino-4-hydroxypyrimidine scaffold is a validated and highly effective core for the development of ATP-competitive kinase inhibitors. Bafetinib (INNO-406) serves as an exemplary case study, demonstrating how this chemical moiety can be leveraged to achieve potent and specific dual inhibition of Bcr-Abl and Lyn kinases.[1][5] Its mechanism of action, centered on the blockade of critical oncogenic signaling pathways, leads to the suppression of proliferation and induction of apoptosis in leukemia cells.[4] The experimental protocols detailed herein provide a robust framework for researchers to investigate and characterize the molecular and cellular mechanisms of Bafetinib and other novel kinase inhibitors, forming a critical component of the preclinical drug development pipeline.

References

-

Promega Corporation. CellTiter-Glo® 2.0 Assay. Available from: [Link]

-

National Cancer Institute. Definition of bafetinib - NCI Drug Dictionary. Available from: [Link]

-

Inxight Drugs. BAFETINIB. Available from: [Link]

-

Quintás-Cardama, A., et al. Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia. Expert Opinion on Investigational Drugs. 2010. Available from: [Link]

-

Giles, F. J., et al. Phase I Study of INNO-406, a Dual Abl/Lyn Kinase Inhibitor, in Philadelphia Chromosome-Positive Leukemias Post-Imatinib Resistance or Intolerance. Clinical Cancer Research. 2010. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BAFETINIB [drugs.ncats.io]

- 3. Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. apexbt.com [apexbt.com]

- 6. Bafetinib (INNO-406; NS187) | Bcr-Abl inhibitor | dual Bcr-Abl/Lyn inhibitor | CAS 859212-16-1 | Buy INNO406; NS-187 from Supplier InvivoChem [invivochem.com]

- 7. Phase I Study of INNO-406, a Dual Abl/Lyn Kinase Inhibitor, in Philadelphia Chromosome-Positive Leukemias Post-Imatinib Resistance or Intolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. Phospho-Stat5 (Tyr694) (14H2) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. ch.promega.com [ch.promega.com]

- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 18. promega.com [promega.com]

The 2-Anilino-4-Hydroxypyrimidine Scaffold: A Technical Guide to Kinase Inhibition

Executive Summary

The 2-anilino-4-hydroxypyrimidine scaffold (often existing in its stable tautomeric form, 2-anilino-4(3H)-pyrimidinone ) represents a privileged structure in medicinal chemistry. Unlike its ubiquitously cited cousin, the 2,4-diaminopyrimidine (found in drugs like Palbociclib), the 4-hydroxy/4-oxo variant offers a distinct hydrogen-bonding vector profile essential for targeting specific serine/threonine kinases, particularly Glycogen Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinases (CDKs) .

This guide dissects the structural biology, synthetic pathways, and medicinal chemistry logic required to exploit this scaffold for drug discovery.

Structural Biology & Tautomeric Logic

The Tautomeric Chameleon

The primary challenge and opportunity of this scaffold lie in its tautomerism. While chemically named "4-hydroxypyrimidine," in physiological solution and within most kinase binding pockets, the scaffold predominantly adopts the 4-oxo (pyrimidinone) form.

-

Form A (Hydroxy): Aromatic pyrimidine ring.[1] Rare in aqueous solution.

-

Form B (4(3H)-one): Proton on N3. Most common biological tautomer. Acts as a donor-acceptor-donor (D-A-D) motif in conjunction with the C2-aniline.

-

Form C (4(1H)-one): Proton on N1. Less common but possible depending on N1-substitution.

Medicinal Chemistry Implication: When docking or designing ligands, you must model the 4-oxo-N3-H tautomer. The N3-H often serves as a critical Hydrogen Bond Donor (HBD) to the kinase hinge region (e.g., interacting with the backbone carbonyl of the gatekeeper residue), while the C2-aniline NH acts as a second donor or the N1 as an acceptor.

Hinge Binding Geometry

In the ATP-binding pocket, the 2-anilino-4-pyrimidinone scaffold typically mimics the adenine ring of ATP.

-

C2-Aniline NH: H-bond donor to the hinge region backbone carbonyl.

-

N1 (Pyrimidine): H-bond acceptor from the hinge region backbone amide.

-

C4-Carbonyl (Oxo): Often points away from the hinge or interacts with conserved waters/Lysine residues, depending on the specific kinase (e.g., GSK-3 vs. EGFR).

Synthetic Architectures

The synthesis of this core requires distinguishing between de novo ring formation (preferred for 4-oxo targets) and functionalization of pre-formed rings.

Method A: The Guanidine Condensation (De Novo)

This is the most robust route for generating the 2-anilino-4-hydroxypyrimidine core directly. It involves the condensation of an aryl guanidine with a

-

Advantages: Convergent; allows late-stage diversification of the aniline if the guanidine is accessible.

-

Limitations: Requires synthesis of specific aryl guanidines.

Reaction Scheme:

-

Aryl Guanidine Formation: Aniline + Cyanamide

Aryl Guanidine. -

Cyclization: Aryl Guanidine +

-keto ester (NaOEt/EtOH, Reflux)

Method B: S_NAr Displacement (The "Dichloropyrimidine" Route)

While often used to make 2,4-diaminopyrimidines, this route can generate the 4-hydroxy core if controlled, though it is less common for this specific tautomer. More frequently, 2,4-dichloropyrimidine is reacted with an aniline to give the 2-chloro-4-anilino or 4-chloro-2-anilino isomer. To get the 2-anilino-4-hydroxy specifically:

-

Start with 2-methylthio-4-hydroxypyrimidine .

-

Oxidize SMe to SO2Me (sulfone).

-

Displace sulfone with Aniline.

Medicinal Chemistry & SAR

Structure-Activity Relationship (SAR) Matrix

The biological activity of this scaffold is highly sensitive to substitution at three key vectors:

| Position | Chemical Vector | Biological Impact |

| C2-Aniline (Ar) | Phenyl ring substitution (3', 4', 5') | Selectivity & Potency. - 3'-substituents (e.g., Cl, CF3) often improve hydrophobic fit in the back-pocket. - 4'-solubilizing groups (e.g., piperazine, morpholine) improve ADME properties. |

| C5-Position | Halogen (F, Cl), Alkyl, or Nitro | Electronic & Steric Tuning. - 5-F/Cl can modulate the pKa of the N3-H, strengthening the H-bond donor capability. - Substituents here can also fill the "gatekeeper" pocket. |

| C6-Position | Alkyl (Me), CF3, or Aryl | Shape Complementarity. - Small alkyl groups (Me) are tolerated. Bulky groups may clash with the catalytic loop unless a specific pocket exists. |

Case Study: GSK-3 Inhibition

Inhibitors of Glycogen Synthase Kinase-3 (GSK-3) often utilize the 2-anilino-4-pyrimidinone core.[2] The "oxo" group is critical here. Unlike many kinases where the inhibitor mimics the purine ring flatly, in GSK-3, the unique shape of the ATP pocket accommodates the pyrimidinone carbonyl, which can form water-mediated bridges.

-

Key Insight: Introduction of a 4-carboxamide (or similar H-bond acceptor) adjacent to the anilino ring often boosts potency into the nanomolar range by interacting with the catalytic lysine (Lys85).

Case Study: EGFR & Dual Kinase Inhibition

While EGFR inhibitors like Gefitinib use a quinazoline (fused pyrimidine) core, the monocyclic 2-anilino-4-pyrimidinone has been explored as a "flexible" scaffold for dual inhibitors (e.g., EGFR/VEGFR). The flexibility of the C2-aniline bond allows the molecule to adopt conformations that can bind to both the active (DFG-in) and inactive (DFG-out) states depending on the tail substitution.

Experimental Protocols

Protocol: Synthesis of 2-((3-Chlorophenyl)amino)-6-methylpyrimidin-4(3H)-one

This protocol validates the guanidine condensation route.

Reagents:

-

3-Chlorophenylguanidine carbonate (1.0 eq)

-

Ethyl acetoacetate (1.1 eq)

-

Sodium ethoxide (NaOEt) (2.5 eq)

-

Ethanol (Anhydrous)

Procedure:

-

Preparation: Dissolve sodium ethoxide (2.5 mmol) in anhydrous ethanol (10 mL) under nitrogen atmosphere.

-

Addition: Add 3-chlorophenylguanidine carbonate (1.0 mmol) to the solution. Stir for 15 minutes at room temperature to liberate the free base.

-

Condensation: Dropwise add ethyl acetoacetate (1.1 mmol).

-

Reflux: Heat the reaction mixture to reflux (80°C) for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM).

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Precipitation: Dissolve the residue in a minimum amount of water. Acidify carefully with 1N HCl to pH ~4–5. The product, 2-((3-chlorophenyl)amino)-6-methylpyrimidin-4(3H)-one , will precipitate as a white/off-white solid.

-

Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from Ethanol/Water if necessary.

Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of ethyl ester protons and the appearance of the pyrimidine C5-H singlet (~5.8 ppm) and the broad NH peaks.

Protocol: Kinase Inhibition Assay (FRET-based)

Standard protocol for evaluating the scaffold against CDK2 or GSK-3.

Reagents:

-

Recombinant Kinase (e.g., GSK-3

) -

FRET Peptide Substrate (e.g., Z'-LYTE™ Ser/Thr Peptide)

-

ATP (at

concentration) -

Test Compound (dissolved in DMSO)

Workflow:

-

Plating: Dispense 10

L of test compound (serial dilution) into a 384-well plate. -

Enzyme Addition: Add 5

L of Kinase/Peptide mixture. -

Initiation: Add 5

L of ATP solution to initiate the reaction. -

Incubation: Incubate at room temperature for 1 hour.

-

Development: Add 10

L of Development Reagent (protease that cleaves non-phosphorylated peptide). -

Read: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader.

-

Calculation: Plot % Phosphorylation vs. Log[Compound] to determine IC50.

Future Directions: Covalency & Degradation

The 2-anilino-4-hydroxypyrimidine scaffold is evolving beyond reversible inhibition:

-

Targeted Covalent Inhibitors (TCIs): Attaching acrylamides to the C2-aniline ring (meta- or para-position) allows covalent targeting of non-catalytic cysteines (e.g., Cys797 in EGFR), overcoming resistance mutations.

-

PROTACs: The N1 position (if alkylated) or the C2-aniline tail serves as an excellent exit vector for linkers to E3 ligase ligands (e.g., Thalidomide or VHL ligands), facilitating the proteasomal degradation of the target kinase.

References

-

Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Bioorganic & Medicinal Chemistry Letters. (2004).

-

Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Journal of Medicinal Chemistry. (2023).

-

2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold with antiproliferative activity toward cancer cell lines. European Journal of Medicinal Chemistry. (2012).[3]

-

Tautomerism characteristics of 4-pyrimidone. ChemicalBook.

-

Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Frontiers in Pharmacology. (2022).

Sources

- 1. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 2. Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold with antiproliferative activity toward cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 2-Anilino-4-Hydroxypyrimidine Derivatives: A Technical Guide for Drug Development

Executive Summary

The pursuit of highly selective, potent, and bioavailable kinase inhibitors is a cornerstone of modern targeted oncology. Among the myriad of heterocycles explored, the 2-anilino-4-hydroxypyrimidine scaffold (and its tautomeric equivalent, 2-anilinopyrimidin-4(1H)-one) has emerged as a privileged pharmacophore. This technical whitepaper provides an in-depth analysis of the structural rationale, mechanistic pathways, and self-validating experimental workflows required to evaluate the biological activity of these derivatives. Designed for drug development professionals, this guide synthesizes chemical biology principles with rigorous assay validation standards to accelerate the translation of pyrimidine-based small molecules from bench to bedside.

Structural Biology & Pharmacophore Rationale

The biological efficacy of 2-anilino-4-hydroxypyrimidine derivatives is deeply rooted in their structural dynamics. In aqueous physiological environments, these molecules exist in a tautomeric equilibrium between the 4-hydroxy and 4-oxo forms. This structural duality provides a profound advantage in rational drug design .

-

The Hinge-Binding Motif: The pyrimidine N1/N3 atoms and the exocyclic 2-NH (aniline) group form a classic bidentate hydrogen-bonding network. This motif perfectly mimics the adenine ring of ATP, allowing the molecule to anchor tightly into the highly conserved hinge region of protein kinases (e.g., forming critical hydrogen bonds with Met793 in the Epidermal Growth Factor Receptor, EGFR).

-

The Selectivity Vector: The 4-hydroxyl (or 4-oxo) group projects toward the solvent-exposed channel or interacts with specific gatekeeper residues. By modifying the substituents on the aniline ring (R1) or the 5/6-positions of the pyrimidine ring (R2), medicinal chemists can tune the electronic and steric properties to achieve exquisite selectivity—distinguishing, for instance, between transcriptional Cyclin-Dependent Kinases (CDK7/8/9) and mutant EGFR variants .

Mechanistic Pathways: Kinase Inhibition & Apoptosis

2-anilino-4-hydroxypyrimidine derivatives primarily exert their biological activity via ATP-competitive kinase inhibition. Depending on the specific functionalization, these compounds disrupt critical oncogenic signaling cascades. For example, inhibition of CDK9 halts the phosphorylation of RNA Polymerase II, leading to the rapid depletion of short-lived anti-apoptotic proteins like Mcl-1, thereby triggering apoptosis. Alternatively, targeting mutant EGFR blocks the downstream PI3K/AKT and RAS/RAF/MEK/ERK pathways, arresting uncontrolled cellular proliferation .

Figure 1: Mechanism of Action of 2-Anilino-4-hydroxypyrimidine Derivatives on Kinase Signaling.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and trustworthiness, the biological evaluation of these derivatives must follow a self-validating, orthogonal workflow. A low IC50 in a biochemical assay is meaningless if the compound cannot permeate cell membranes or fails to engage its target in situ.

Figure 2: Sequential Validation Workflow for Pyrimidine-Based Kinase Inhibitors.

Protocol 1: In Vitro Cell-Free Kinase Assay (Self-Validating System)

This protocol utilizes a luminescence-based ATP depletion assay to quantify kinase inhibition.

-

Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT).

-

Causality: HEPES maintains physiological pH. MgCl2 is critical because kinases recognize ATP only as a magnesium complex. DTT is added to maintain the reduced state of critical cysteine residues in the kinase active site, preventing artifactual inhibition via oxidation.

-

-

Compound Dilution: Perform a 10-point serial dilution of the derivative in 100% DMSO, followed by an intermediate dilution in the kinase buffer to ensure a final DMSO concentration of ≤1%.

-

Reaction Assembly: Combine the target kinase (e.g., CDK9/Cyclin T1), substrate peptide, and the diluted compound in a 384-well plate. Incubate at room temperature for 15 minutes.

-

Causality: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium with the kinase before ATP initiates the catalytic reaction.

-

-

ATP Addition: Initiate the reaction by adding ATP at its predetermined Michaelis-Menten constant (

) value.-

Causality: Running the assay exactly at the ATP

ensures that the assay is highly sensitive to ATP-competitive inhibitors while maintaining physiological relevance.

-

-

Detection & Validation: Add the luminescent kinase reagent (e.g., Kinase-Glo) and read the luminescence.

-

Trustworthiness Check: Calculate the Z'-factor using DMSO wells (negative control) and a pan-kinase inhibitor like Staurosporine (positive control). A Z'-factor > 0.5 validates the assay's dynamic range and signal-to-noise ratio, mathematically proving that the derived IC50 values are reliable.

-

Protocol 2: Cellular Viability & Target Engagement (Orthogonal Validation)

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for hepatic cancer) in 96-well plates at

cells/well. Allow 24 hours for adherence. -

Treatment: Treat cells with varying concentrations of the 2-anilino-4-hydroxypyrimidine derivatives for 72 hours.

-

MTT Assay: Add MTT reagent.

-

Causality: MTT is reduced to insoluble purple formazan crystals exclusively by the mitochondrial succinate dehydrogenase of metabolically active cells. This provides a direct, quantitative spectrophotometric readout of cell viability.

-

-

Western Blotting (Target Engagement): Lyse a parallel set of treated cells and probe for phosphorylated downstream targets (e.g., p-Rb for CDK inhibition or p-ERK for EGFR inhibition).

-

Trustworthiness Check: This step acts as the ultimate self-correction mechanism. If a compound exhibits a nanomolar IC50 in the biochemical assay but fails to reduce p-Rb/p-ERK levels in the Western blot, it immediately flags the compound for poor cell permeability, high efflux ratio, or off-target toxicity, preventing wasted in vivo resources.

-

Quantitative Data: Structure-Activity Relationship (SAR)

The biological activity of these derivatives is highly sensitive to substitution patterns. Table 1 summarizes representative SAR data, demonstrating how specific modifications dictate target affinity and cellular potency.

Table 1: Representative SAR Data for 2-Anilino-4-hydroxypyrimidine Derivatives

| Compound ID | R1 (Aniline Substitution) | R2 (Pyrimidine Substitution) | Primary Target Kinase | Biochemical IC50 (µM) | Cell Viability (MCF-7) IC50 (µM) |

| Cmpd-A | 4-Methoxy | 5-Cyano | CDK9 | 0.059 | 3.84 |

| Cmpd-B | 3-Chloro, 4-Fluoro | 5-Trifluoromethyl | EGFR (WT) | 0.210 | 11.51 |

| Cmpd-C | 4-Sulfonamide | None | CDK7 | 0.479 | 6.08 |

| Cmpd-D | 3-Ethynyl | 6-Methyl | EGFR (T790M) | 0.085 | 1.22 |

Data synthesized from established literature evaluating anilinopyrimidine pharmacophores against solid tumor cell lines,.

References

-

Nammalwar B., Bunce R.A. "Recent Advances in Pyrimidine-Based Drugs." Pharmaceuticals. 2024;17:104. URL:[Link]

-

Eskandrani R, Al-Rasheed LS, Ansari SA, et al. "Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies." Molecules. 2023;28(11):4271. URL:[Link]

-

AboulWafa, O.M., Daabees, H.M., Badawi, W.A. "2-Anilinopyrimidine derivatives: Design, synthesis, in vitro anti-proliferative activity, EGFR and ARO inhibitory activity, cell cycle analysis and molecular docking study." Bioorganic Chemistry. 2020;99:103798. URL:[Link]

The 2-Anilino-Pyrimidine Scaffold: A Master Key in Kinase Drug Discovery

[1]

Executive Summary: The Privileged Structure

The 2-anilino-pyrimidine core (often referred to as 2-phenylaminopyrimidine) represents one of the most successful "privileged scaffolds" in modern oncology. From the breakthrough discovery of Imatinib (Gleevec) to third-generation EGFR inhibitors like Rociletinib , this chemotype has demonstrated an exceptional ability to mimic the adenosine moiety of ATP.

Its success stems from a unique combination of structural rigidity, hydrogen-bonding capability, and synthetic modularity. This guide deconstructs the discovery, binding mechanics, and synthetic protocols required to leverage this scaffold for novel kinase targets.

Structural Biology: The Adenine Mimetic Mechanism

The efficacy of 2-anilino-pyrimidines lies in their ability to hijack the ATP-binding cleft.[1] Unlike promiscuous binders, this scaffold establishes a high-fidelity interaction network with the kinase hinge region .

The Donor-Acceptor Motif

The pharmacophore is defined by a bidentate hydrogen bond network:

-

Acceptor (N1): The pyrimidine N1 accepts a hydrogen bond from the backbone amide (NH) of the hinge residue (e.g., Met318 in Abl, Met793 in EGFR).

-

Donor (C2-NH): The exocyclic aniline nitrogen donates a hydrogen bond to the backbone carbonyl (CO) of the gatekeeper residue or the residue immediately preceding it (e.g., Thr315 in Abl).

Visualizing the Binding Mode

The following diagram illustrates the canonical interaction using the BCR-ABL kinase (Imatinib) as the template.

Caption: Canonical binding interactions of Imatinib within the BCR-ABL active site, highlighting the critical H-bond network.

Case Study: The Rational Design of Imatinib

The discovery of Imatinib (STI571) by Zimmermann, Lydon, and Druker is the foundational case study for this scaffold.

-

The Hit: High-throughput screening identified a 2-phenylaminopyrimidine derivative as a weak inhibitor of PKC (Protein Kinase C).[1]

-

The Pivot: Medicinal chemistry optimization shifted selectivity from PKC to BCR-ABL by exploiting the inactive (DFG-out) conformation.[1]

-

Key SAR Modifications:

-

3'-Pyridyl Group (C4 position): Improved activity against tyrosine kinases.[1][2]

-

Flag Methyl Group (6-position of aniline): This was the "magic methyl."[1] It abolished PKC activity (steric clash) and enforced a conformation that favored binding to Abl.[1]

-

Benzamide Motif: Extended the molecule into the allosteric pocket, interacting with the DFG motif (Asp381) and C-helix (Glu286).

-

Comparative Data: Evolution of Potency

| Compound Stage | Structure Feature | Target | IC50 (µM) | Key Insight |

| Lead Hit | 2-phenylaminopyrimidine | PKC | ~1.0 | Generic kinase scaffold.[1] |

| Intermediate | + 3'-pyridyl at C4 | Abl / PDGF-R | 0.1 - 1.0 | Increased cellular potency.[1] |

| Imatinib | + Flag Methyl + Benzamide | BCR-ABL | 0.025 | Selectivity via conformational lock.[1] |

Synthetic Protocols: Construction vs. Decoration[1]

There are two primary strategies for synthesizing 2-anilino-pyrimidines: De Novo Ring Construction (used in Imatinib's discovery) and Nucleophilic Displacement (common in library generation).[1]

Protocol A: De Novo Ring Construction (The Guanidine Route)

This method builds the pyrimidine ring around the aniline moiety, ensuring high regioselectivity.

Reagents:

-

3-Acetylpyridine (or equivalent ketone).[1]

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[1]

-

Phenylguanidine derivative (The "Aniline" source).

Step-by-Step Methodology:

-

Enaminone Formation:

-

Cyclization:

-

Purification:

-

Cool to RT. The product often precipitates. Filter and wash with cold isopropanol/water. Recrystallize from methanol.

-

Protocol B: The Decoration Route (SnAr / Buchwald-Hartwig)

Ideal for generating diverse libraries from a common core (e.g., 2,4-dichloropyrimidine).[1]

Workflow Diagram:

Caption: Divergent synthetic pathways for functionalizing the pyrimidine core. C4 is substituted first due to higher electrophilicity.[1]

Critical Technical Note:

-

SnAr (Nucleophilic Aromatic Substitution): Works well for electron-deficient anilines if catalyzed by acid (HCl in isopropanol), which protonates the pyrimidine N3, activating the C2 position.

-

Buchwald-Hartwig: Essential when the aniline is electron-poor or sterically hindered.[1] Standard conditions: Pd2(dba)3 or Pd(OAc)2, Xantphos or BINAP ligand, Cs2CO3 base, Dioxane/Toluene, 100°C.[1]

Challenges & Evolution: Overcoming Resistance

The primary failure mode for this scaffold is the "Gatekeeper Mutation" (e.g., T315I in Abl, T790M in EGFR). The bulky isoleucine or methionine residue sterically clashes with the H-bond network described in Section 2.

Third-Generation Solutions (Covalent Inhibition)

To overcome resistance, the scaffold was evolved to bind covalently to a cysteine residue outside the ATP pocket (e.g., Cys797 in EGFR).

-

Modification: A Michael acceptor (acrylamide) is attached to the aniline ring.

-

Mechanism: The 2-anilinopyrimidine core provides the reversible binding affinity (anchoring), while the acrylamide forms an irreversible covalent bond with Cys797. This high-affinity "warhead" compensates for the reduced binding caused by the T790M mutation.

References

-

Zimmermann, J., et al. (1996).[1] Phenylamino-pyrimidine (PAP) - derivatives: a new class of potent and highly selective PDGF-receptor autophosphorylation inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.[1] Link[1]

-

Schindler, T., et al. (2000).[1][4] Structural mechanism for inhibition of the Abl tyrosine kinase by the active pharmaceutical ingredient imatinib.[4][9][10][11] Science.[1] Link[1]

-

Traxler, P., et al. (2001).[1] Tyrosine kinase inhibitors: from rational design to clinical trials.[1] Medicinal Research Reviews.[1] Link[1]

-

Cohen, P. (2002).[1] Protein kinases—the major drug targets of the twenty-first century? Nature Reviews Drug Discovery.[1] Link[1]

-

Walter, A. O., et al. (2013).[1] Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance.[1] Nature.[1] Link (Rociletinib discovery).[1]

-

Lydon, N. B., & Druker, B. J. (2004).[1] Lessons learned from the development of imatinib. Leukemia Research.[1] Link[1]

Sources

- 1. Rociletinib - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small Molecule Recognition of c-Src via the Imatinib-Binding Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Facebook [cancer.gov]

- 9. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gsconlinepress.com [gsconlinepress.com]

- 11. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Dynamic Pharmacophores: A Comprehensive Guide to the Tautomeric Landscapes of 2-Anilino-4-Hydroxypyrimidines

Executive Summary: The Chameleon in the Pocket

For drug discovery professionals, 2-anilino-4-hydroxypyrimidine is not merely a chemical scaffold; it is a dynamic pharmacophore . While often drawn in the "hydroxy" (lactim) form for convenience, this molecule exists in a delicate thermodynamic equilibrium that shifts based on solvent polarity, pH, and—most critically—the electrostatic environment of a protein binding pocket.

This guide provides a rigorous technical analysis of these tautomeric forms, establishing the Lactam-Amine tautomer as the biologically relevant species for kinase inhibition and offering self-validating protocols for its characterization.

The Tautomeric Landscape

The molecule possesses two primary sites of proton mobility: the oxygen at C4 and the nitrogen at the C2-aniline bridge. This creates four theoretical tautomers. Understanding the hierarchy of these forms is essential for rational drug design (SBDD).

The Four Canonical Forms

-

Lactam-Amine (A): The carbonyl (C=O) at C4; secondary amine at C2. (Dominant)

-

Lactim-Amine (B): Hydroxyl (-OH) at C4; secondary amine at C2. (Aromatic)[1][2][3]

-

Lactam-Imine (C): Carbonyl at C4; C2-N double bond (exocyclic imine).

-

Lactim-Imine (D): Hydroxyl at C4; C2-N double bond. (Rare/High Energy)

Thermodynamic Equilibrium Visualization

The following diagram illustrates the equilibrium pathways. Note that while Form B (Lactim) restores aromaticity to the pyrimidine ring, Form A (Lactam) is thermodynamically favored due to the high bond energy of the C=O bond and dipolar stabilization in polar media.

Figure 1: Thermodynamic landscape of 2-anilino-4-hydroxypyrimidine.[4] Form A is the predominant species in aqueous solution and solid state.

Thermodynamic Drivers & Stability

The preference for the Lactam (4-oxo) form over the Lactim (4-hydroxy) form is a classic example of the "oxo-preference" in N-heterocycles.

| Parameter | Lactam Form (4-oxo) | Lactim Form (4-hydroxy) | Driver |

| Bond Energy | C=O (~179 kcal/mol) | C=N (~147 kcal/mol) | Enthalpy: Strong C=O bond outweighs loss of aromaticity. |

| Dipole Moment | High (~5-6 D) | Low (~1-2 D) | Solvation: Polar solvents (water, DMSO) stabilize the highly polar lactam. |

| H-Bonding | Donor (NH) + Acceptor (C=O) | Donor (OH) + Acceptor (N) | Binding: Lactam mimics peptide bond geometry. |

Critical Insight: In the context of kinase inhibitors (e.g., CDK, EGFR), the "anilino" nitrogen generally remains in the amine form. The imine form is destabilized by the loss of conjugation across the aniline-pyrimidine bridge unless forced by specific steric constraints or intramolecular hydrogen bonding (e.g., if a substituent at the aniline ortho position creates a pseudo-ring).

Analytical Protocols (Self-Validating Systems)

Distinguishing these forms requires orthogonal analytical techniques. Do not rely on a single method.

Protocol A: NMR Spectroscopy (Solution State)

Objective: Differentiate C=O vs C-OH and identify N-H protons.

-

Solvent: DMSO-d6 (Preferred over CDCl3 to prevent rapid proton exchange and stabilize the polar lactam form).

Step-by-Step Workflow:

-

Acquire

C NMR: Look for the C4 signal.-

Lactam (Oxo):

160–170 ppm (Deshielded carbonyl character). -

Lactim (Hydroxy):

< 160 ppm (Aromatic C-O character).

-

-

Acquire

H NMR: Focus on exchangeable protons.-

Lactam: Distinct N-H signal (often broad,

10–13 ppm) from the ring nitrogen (N3-H). -

Lactim: O-H signal (often sharper, variable shift).

-

-

Validation: Run a

N-HMBC .-

Lactam: Strong correlation between Ring N-H proton and adjacent carbons.

-

Lactim: Ring Nitrogen (N3) has no attached proton; chemical shift is characteristic of pyridine-like nitrogen (

~250-300 ppm vs ~150 ppm for pyrrole-like NH).

-

Protocol B: X-Ray Crystallography (Solid State)

Objective: Definitive structural assignment via bond lengths. This is the "Gold Standard." Tautomers are frozen in the crystal lattice.

Criteria Table:

| Bond | Lactam (Oxo) Length (Å) | Lactim (Hydroxy) Length (Å) |

|---|---|---|

| C4–O | 1.22 – 1.25 (Double Bond) | 1.32 – 1.35 (Single Bond) |

| C4–N3 | 1.38 – 1.40 (Single-like) | 1.32 – 1.34 (Double-like) |

Analytical Decision Tree

Figure 2: Analytical workflow for unambiguous tautomer assignment.

Pharmacological Implications: The Hinge Binder

In kinase drug discovery, the tautomeric state determines the hydrogen bond donor/acceptor (D/A) motif. The 2-anilino-4-hydroxypyrimidine scaffold is a privileged structure because the Lactam-Amine form presents a complementary "DA" or "DAD" motif to the kinase hinge region.

The Binding Mode

-

The Anchor: The pyrimidine Ring N1 (or N3 depending on substitution) acts as an H-bond Acceptor .

-

The Aniline: The exocyclic NH (C2-aniline) acts as an H-bond Donor to the backbone carbonyl of the hinge residue (e.g., Met81 in CDK2).

-

The 4-Oxo Group: Often points away or interacts with water networks/lysine residues, but its existence forces the N3 to be protonated (NH) in the lactam form, creating a specific electrostatic profile.

Key Mechanism: If the molecule were to freeze in the Lactim form, the H-bond donor capability at the ring nitrogen would be lost (or moved), and the C4-OH would become a donor, drastically altering the binding affinity (

Figure 3: Schematic of the critical "Hinge Binding" motif facilitated by the Lactam-Amine tautomer.

References

-

Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Chemical Reviews. (The definitive guide on heterocycle thermodynamics).

-

Traxler, P., & Fabbro, D. (2000). Binding mode of the 4-anilinoquinazoline class of protein kinase inhibitor: X-ray crystallographic studies. Journal of Medicinal Chemistry. (Establishes the binding mode of the analogous anilino-quinazoline scaffold).

-

Russo, N., et al. (2006). Theoretical study of the tautomerism of 2-aminopyrimidine and 2-aminopyrazine. Journal of Physical Chemistry A. (DFT calculations supporting the amino-oxo preference).

-

Cambridge Crystallographic Data Centre (CCDC). Bond Lengths in Organic Compounds. (Standard reference for C=O vs C-OH bond lengths).

Sources

Spectroscopic Analysis of 2-Anilino-4-Hydroxypyrimidine: A Technical Guide

This guide provides a comprehensive technical analysis of the spectroscopic characterization of 2-anilino-4-hydroxypyrimidine , a critical scaffold in the development of kinase inhibitors (e.g., CDK, VEGFR, Aurora kinase).

Introduction: The Tautomeric Identity Crisis

For researchers in drug discovery, 2-anilino-4-hydroxypyrimidine presents an immediate structural paradox. While often cataloged as a "hydroxypyrimidine" (enol form), empirical evidence confirms that in the solid state and polar solutions, this molecule exists predominantly as 2-anilino-4(3H)-pyrimidinone (keto-amine form).[1]

Understanding this equilibrium is not merely academic; it dictates ligand-binding modes in kinase pockets, where the molecule acts as a hydrogen bond donor/acceptor mimic of ATP.[1] This guide outlines the spectroscopic signatures required to validate the structure, purity, and tautomeric state of this scaffold.

Core Structural Dynamics[1]

-

Form A (Hydroxy-imine): Rare.[1] Favored only in high-temperature gas phase or extremely non-polar environments.[1]

-

Form B (Oxo-amine): Dominant. The thermodynamically stable form in DMSO, MeOH, and crystalline states.[1]

-

Key Feature: The exocyclic nitrogen (aniline) and the endocyclic nitrogen (N3) facilitate a proton-transfer network that stabilizes the carbonyl group.[1]

Analytical Workflow

The following directed acyclic graph (DAG) illustrates the logical flow for complete characterization, ensuring no structural ambiguity remains.

Caption: Integrated analytical workflow for the purification and multi-modal spectroscopic validation of 2-anilinopyrimidine derivatives.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for distinguishing the N-alkylation vs. O-alkylation states and confirming the 4(3H)-one tautomer.

Solvent Selection: DMSO-d₆ is the mandatory solvent.[1] Chloroform-d often leads to poor solubility and broadened exchangeable proton signals.[1]

¹H NMR Signatures (400 MHz, DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Key Insight |

| H-5 (Pyrimidine) | 5.80 – 6.00 | Doublet (J ≈ 6.0 Hz) | Upfield shift indicates high electron density at C5 (enaminone character).[1] |

| H-6 (Pyrimidine) | 7.60 – 7.80 | Doublet (J ≈ 6.0 Hz) | Distinctive pyrimidine coupling.[1] |

| Ar-H (Aniline) | 6.90 – 7.60 | Multiplets | Pattern depends on aniline substitution (e.g., p-fluoro, m-chloro).[1] |

| NH (Aniline) | 9.00 – 9.50 | Singlet (Broad) | Confirms the exocyclic amine linkage.[1] |

| NH (Ring N3) | 10.80 – 12.50 | Broad Singlet | Critical: Presence confirms the 4(3H)-one tautomer. Often invisible if water content is high.[1] |

¹³C NMR Signatures (100 MHz, DMSO-d₆)

-

C=O (C4): 160 – 165 ppm .[1] A shift >160 ppm is diagnostic of the carbonyl form. (The C-OH form would appear slightly upfield).[1]

-

C=C (C5): 95 – 100 ppm .[1] The significant shielding of C5 is characteristic of the α-carbon in an α,β-unsaturated carbonyl system.

-

Guanidine-like (C2): 152 – 155 ppm .[1]

Infrared Spectroscopy (FT-IR)

Solid-state IR (ATR or KBr disk) provides the most definitive evidence of the tautomeric state in the crystal lattice.

-

Carbonyl Region (1640 – 1700 cm⁻¹): Look for a strong, sharp band corresponding to the C=O stretching vibration (amide I mode). This confirms the oxo-form.[1]

-

N-H / O-H Region (2800 – 3400 cm⁻¹):

Mass Spectrometry (MS)[1]

-

Ionization: ESI+ (Electrospray Ionization) is preferred.[1]

-

Molecular Ion: [M+H]⁺ is the base peak.[1]

-

Fragmentation Pattern:

-

Loss of CO (28 Da): Diagnostic of the pyrimidinone ring.

-

Retro-Diels-Alder (RDA): Cleavage of the pyrimidine ring often yields fragments corresponding to the aniline isocyanate or related nitrile species.[1]

-

Tautomeric Equilibrium Analysis

The biological activity of this scaffold depends on its ability to donate and accept hydrogen bonds. The diagram below details the proton transfer mechanism that favors the 4(3H)-one form.

Caption: Tautomeric equilibrium favoring the Keto-Amine (4(3H)-one) species in polar media.

Experimental Protocols

Protocol A: High-Purity Sample Preparation for NMR

-

Objective: Eliminate water peaks that obscure the critical N3-H signal.

-

Reagents: DMSO-d₆ (99.9% D), Activated 3Å Molecular Sieves.[1]

-

Drying: Dry the solid sample of 2-anilino-4-hydroxypyrimidine under high vacuum (0.1 mbar) at 40°C for 4 hours to remove surface moisture.

-

Solvent Prep: Store DMSO-d₆ over activated 3Å molecular sieves for at least 24 hours prior to use.

-

Dissolution: Dissolve 5–10 mg of the dried sample in 0.6 mL of dry DMSO-d₆.

-

Acquisition: Run the ¹H NMR spectrum immediately. Set the relaxation delay (d1) to >2 seconds to ensure integration accuracy of the exchangeable protons.

Protocol B: UV-Vis Solvatochromism Assay

-

Objective: Assess the electronic environment and potential for aggregation.

-

Stock Solution: Prepare a 10 mM stock in DMSO.

-

Dilution: Dilute to 50 µM in three solvents of varying polarity:

-

Buffer: PBS (pH 7.4)

-

Protophilic: Methanol[1]

-

Aprotic: Dichloromethane (DCM)

-

-

Measurement: Scan from 220 nm to 400 nm.

-

Analysis:

-

Expect a bathochromic shift (Red shift) of the π-π* transition (approx. 290-300 nm) in polar solvents, confirming the stabilization of the more polar keto-tautomer.

-

References

-

Synthesis and Biological Activity of 2-Anilino-4-(1H-pyrrol-3-yl)pyrimidine CDK Inhibitors. Source: National Institutes of Health (NIH) / Vertex AI Search URL:[Link]

-

Tautomerism and Dimerization of 4(3H)-Pyrimidinone in Solution Studied by IR Spectroscopy. Source: Journal of Physical Chemistry A URL:[Link]

-

Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent GSK-3 Inhibitors. Source: Journal of Medicinal Chemistry URL:[Link]

-

Spectroscopic Details on the Molecular Structure of Pyrimidine-2-thiones. Source: PMC / National Institutes of Health URL:[Link]

-

2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR, and X-ray Crystallography. Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Physicochemical Profiling of 2-Anilino-4-hydroxypyrimidine: A Core Scaffold in Kinase Inhibitor Design

Executive Summary

In modern rational drug design, the 2-anilino-4-hydroxypyrimidine scaffold (often referred to by its tautomeric name, 2-(phenylamino)pyrimidin-4(1H)-one) is recognized as a highly privileged chemotype. It serves as the foundational pharmacophore for numerous ATP-competitive kinase inhibitors targeting Cyclin-Dependent Kinases (CDKs) and Aurora kinases[1][2]. Understanding the physicochemical properties of this core—specifically its tautomeric equilibrium, lipophilicity (LogP), and ionization constants (pKa)—is not merely an analytical exercise; it is the fundamental basis for predicting target engagement, oral bioavailability, and pharmacokinetic disposition. This whitepaper provides an in-depth technical analysis of the structural dynamics and self-validating physicochemical profiling methodologies required when developing therapeutics based on this scaffold.

Structural Dynamics: The Tautomeric Switch & Pharmacophore Logic

The structural integrity and target affinity of 2-anilino-4-hydroxypyrimidine are dictated by a critical lactam-lactim tautomerism . While the name implies an enol (lactim) form with a hydroxyl group at the 4-position, the compound predominantly exists as the keto (lactam) tautomer in both the solid state and aqueous physiological environments.

This tautomeric shift is the master key to its pharmacological efficacy. The lactam form presents a highly specific hydrogen-bond donor (N1-H) and acceptor (C=O) motif. When the compound enters the ATP-binding pocket of a kinase (such as CDK9 or Aurora A), this motif perfectly mimics the hydrogen-bonding pattern of the adenine ring of ATP, allowing it to anchor securely to the amino acid backbone of the kinase hinge region[1][3]. If the lactim form were to dominate, the hydrogen-bonding vector would invert (presenting an N3 acceptor and an OH donor), drastically reducing target affinity.

Logical relationship of tautomeric equilibrium and kinase hinge-binding pharmacophore.

Quantitative Physicochemical Profile

To ensure adherence to Lipinski’s Rule of Five and optimize ligand efficiency, strict quantification of the scaffold's baseline properties is required[4]. The data below represents the consensus physicochemical profile for the unsubstituted 2-anilino-4-hydroxypyrimidine core.

| Property | Value / Range | Analytical Methodology | Relevance to Drug Design |

| Molecular Weight | 187.20 g/mol | Mass Spectrometry | High ligand efficiency; allows for extensive peripheral substitution. |

| LogP (Octanol/Water) | 1.8 - 2.2 | Shake-Flask / LC-MS | Optimal lipophilicity for oral absorption and membrane permeability. |

| pKa1 (Pyrimidine N3) | ~ 3.5 | Potentiometric Titration | Remains unprotonated at physiological pH (7.4), ensuring membrane transit. |

| pKa2 (Amide N1-H) | ~ 9.2 | Potentiometric Titration | Weakly acidic; acts as a stable H-bond donor in the kinase pocket. |

| H-Bond Donors | 2 (Lactam form) | In Silico / NMR | Exocyclic aniline N-H and pyrimidine N1-H. |

| H-Bond Acceptors | 2 (Lactam form) | In Silico / NMR | Pyrimidine C=O and N3. |

| Tautomeric State | >95% Lactam (Aq) | UV-Vis / NMR | Ensures the correct pharmacophore geometry for hinge binding. |

Self-Validating Experimental Protocols for Physicochemical Profiling

Standard aqueous measurements often fail for rigid, crystalline heterocyclic scaffolds due to transient precipitation. The following protocols are designed as self-validating systems , incorporating internal controls to guarantee data integrity.

Self-validating experimental workflow for high-throughput physicochemical profiling.

Protocol 1: Potentiometric pKa Determination via Cosolvent Extrapolation

Because 2-anilinopyrimidines possess moderate lipophilicity and high crystal lattice energy, direct aqueous titration frequently results in micro-precipitation, which artificially skews the inflection point of the titration curve. We utilize the Yasuda-Shedlovsky cosolvent extrapolation method.

-

Electrode Calibration: Calibrate a high-performance glass electrode using standard buffers (pH 4, 7, 10) at a strict 25±0.1 °C.

-

Causality & Rationale: pKa is highly temperature-dependent. A deviation of even 1 °C can shift the ionization constant, invalidating the thermodynamic measurement.

-

-

Cosolvent Preparation: Prepare 1 mM solutions of the compound in 30%, 40%, and 50% (v/v) methanol mixed with 0.15 M KCl as the background electrolyte.

-

Causality & Rationale: The 0.15 M KCl mimics physiological ionic strength. Methanol prevents precipitation during the pH sweep.

-

-

Automated Titration: Titrate with 0.1 M KOH under a continuous argon purge.

-

Causality & Rationale: Argon displaces atmospheric CO₂. If CO₂ dissolves, it forms carbonic acid, introducing a false buffer region that masks the compound's true pKa.

-

-

Data Extrapolation (Self-Validation): Plot the apparent pKa (psKa) against the reciprocal dielectric constant (1/ε) of the respective methanol-water mixtures. Extrapolate the linear regression to the dielectric constant of pure water (ε = 78.3).

-

Validation Check: The linearity of the Yasuda-Shedlovsky plot (R² > 0.99) acts as an internal validation. A non-linear plot indicates compound aggregation or electrode fouling.

-

Protocol 2: Lipophilicity (LogP) via Shake-Flask with LC-MS/MS Quantification

LogP dictates the compound's ability to cross lipid bilayers and its propensity for off-target hydrophobic partitioning.

-

Phase Mutual Saturation: Stir 1-octanol and 10 mM phosphate buffer (pH 7.4) together for 24 hours at 25 °C.

-

Causality & Rationale: If the phases are not mutually saturated prior to the experiment, volume shifts will occur during partitioning, altering the phase ratio and corrupting the final concentration calculations.

-

-

Equilibration: Dissolve the compound in the octanol phase (1 mg/mL). Combine equal volumes of the saturated phases in a glass vial. Agitate via mechanical shaking for exactly 60 minutes, followed by centrifugation at 3000 x g for 15 minutes.

-

Causality & Rationale: 60 minutes ensures thermodynamic equilibrium. Centrifugation is critical to break microemulsions; microscopic octanol droplets suspended in the aqueous phase will artificially inflate the aqueous concentration readout, leading to a falsely low LogP.

-

-

Quantification & Mass Balance (Self-Validation): Quantify the concentration in both phases using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

-

Validation Check: Calculate the total recovered mass (

). If recovery is <95%, the assay is flagged for failure due to potential interfacial aggregation or adsorption to the glass vial walls.

-

Mechanistic Role in Kinase Inhibition Signaling

The physicochemical traits of 2-anilino-4-hydroxypyrimidine directly translate to its biological function. In the context of oncology, dysregulation of CDKs (such as CDK7, 8, and 9) and Aurora kinases drives unchecked cellular proliferation[2][5].

Derivatives of this scaffold act as potent, ATP-competitive inhibitors. Because the core possesses a LogP of ~2.0, it easily permeates the cell membrane. Once in the cytoplasm or nucleus, the unprotonated pyrimidine core (pKa ~3.5 ensures it is neutral at pH 7.4) navigates into the deep, hydrophobic ATP-binding cleft of the active kinase. The lactam tautomer then engages the hinge region residues via precise hydrogen bonds, competitively displacing ATP. This halts the phosphorylation of downstream substrates (e.g., Retinoblastoma protein (Rb) or Histone H3), effectively shifting the cellular signaling pathway from proliferation to cell cycle arrest and apoptosis[1][3].

Signaling pathway logic of CDK/Aurora kinase inhibition by 2-anilinopyrimidine scaffolds.

References

-

Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies Source: Molecules (MDPI) / PubMed Central URL:[Link]

-

7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors Source: Molecules (MDPI) / PubMed Central URL:[Link]

Sources

- 1. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Pyrimidine Pharmacophore: Structural Mastery in ATP-Competitive Kinase Inhibition

Executive Summary

The pyrimidine core (1,3-diazine) is not merely a common scaffold in medicinal chemistry; it is the "Rosetta Stone" of kinase inhibition. By structurally mimicking the adenine ring of Adenosine Triphosphate (ATP), pyrimidine derivatives exploit the highly conserved hinge region of the kinase catalytic domain. This guide deconstructs the pyrimidine pharmacophore, detailing the atomic-level causality of its binding, the structure-activity relationship (SAR) vectors for selectivity, and the rigorous experimental protocols required to validate these interactions.

Structural Basis of ATP Mimicry

The Adenine Bioisostere

Protein kinases catalyze phosphorylation by transferring the

The pyrimidine core serves as a privileged scaffold because it replicates this anchoring mechanism with tunable affinity.

-

N1 Interaction: Acts as a hydrogen bond acceptor, typically interacting with a backbone amide nitrogen (NH) of the hinge residues.

-

C2-Substituent (often -NH2 or -NH-): Acts as a hydrogen bond donor to a backbone carbonyl oxygen (CO) of the hinge.

This Donor-Acceptor (D-A) motif is the fundamental requirement for Type I and Type I½ ATP-competitive inhibition.

Hinge Binding Geometry

Unlike the fused bicyclic system of purine (adenine), the monocyclic pyrimidine offers lower molecular weight and distinct vectors for substitution, allowing access to the "Gatekeeper" residue and the "Solvent Front" without steric clash.

Visualization: The Hinge Interaction Network

The following diagram illustrates the canonical binding mode of a 2-aminopyrimidine inhibitor within the kinase pocket.

Figure 1: Canonical interaction map of a 2-aminopyrimidine inhibitor. The scaffold anchors to the hinge while projecting substituents to the Gatekeeper and Solvent regions.

Synthetic Versatility & SAR Vectors

The utility of the pyrimidine core lies in its ability to "vectorize" substituents into distinct sub-pockets of the kinase active site.

The Vector Map

-

C2 Position (The Anchor): Almost exclusively reserved for the hinge-binding motif (e.g., aminopyridine, aniline). Modifications here drastically alter affinity (

). -

C4 Position (The Gatekeeper): Substituents here point toward the "Gatekeeper" residue (e.g., Thr315 in Abl, Thr790 in EGFR). Bulky groups here can overcome resistance mutations or enforce selectivity.

-

C5/C6 Position (The Solvent Front): These vectors point out of the pocket. This is the ideal location for solubilizing groups (e.g., piperazines, morpholines) to improve pharmacokinetic (PK) properties without compromising binding affinity.

Comparative Analysis of FDA-Approved Pyrimidines

| Drug | Target | Scaffold Class | Pyrimidine Role | Key Structural Insight |

| Palbociclib | CDK4/6 | Pyridopyrimidine | Core Scaffold | Fused system. N1 and C2-NH bind hinge (Val101). C6-acetyl group targets back pocket. |

| Imatinib | BCR-Abl | Pyrimidine-Pyridine | Linker/Core | The pyrimidine N3 H-bonds to Thr315 (Gatekeeper) via a water molecule network. |

| Osimertinib | EGFR (T790M) | Pyrimidine | Core Scaffold | C2-aniline binds hinge (Met793). C4-position positions the acrylamide warhead for covalent bonding to Cys797. |

| Pazopanib | VEGFR/PDGFR | Pyrimidine | Core Scaffold | 2-aminopyrimidine motif anchors to the hinge; C4-substituent accesses hydrophobic back pocket. |

Experimental Validation Protocols

Trustworthiness in kinase research stems from robust, orthogonal validation. We utilize TR-FRET for biochemical potency and X-ray Crystallography for structural confirmation.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is superior to standard ELISA or radiometric assays due to its high signal-to-noise ratio and resistance to compound fluorescence interference.

Objective: Determine the IC50 of a pyrimidine-based inhibitor against a recombinant kinase.

Reagents:

-

Europium-labeled anti-phospho antibody (Donor).

-

ULight™-labeled peptide substrate (Acceptor).[2]

-

Recombinant Kinase (e.g., EGFR, CDK4).

-

ATP (at

concentration).

Workflow:

-

Compound Preparation: Prepare 10-point serial dilutions of the inhibitor in DMSO. Acoustic dispensing (e.g., Echo) is preferred to minimize carryover.

-

Kinase Reaction:

-

Add 2.5 µL of inhibitor (4x conc) to a 384-well low-volume white plate.

-

Add 2.5 µL of Kinase/Peptide mix.

-

Add 2.5 µL of ATP (start reaction).

-

Critical Step: Centrifuge plate at 1000 rpm for 1 min to ensure mixing.

-

Incubate for 60 mins at RT (protect from light).

-

-

Detection:

-

Add 10 µL of Detection Mix (Eu-Antibody + EDTA). EDTA stops the kinase reaction by chelating

. -

Incubate for 60 mins.

-

-

Read: Measure on a multimode reader (e.g., EnVision).

-

Excitation: 320 nm.

-

Emission 1 (Donor): 615 nm.

-

Emission 2 (Acceptor): 665 nm.

-

-

Analysis: Calculate Ratio

. Fit data to a sigmoidal dose-response curve (Variable Slope).[3]

Protocol: Residence Time ( ) Determination

Potency (IC50) is thermodynamic; efficacy is often kinetic. A long residence time (slow

-

Jump-Dilution Method:

-

Incubate Kinase + Inhibitor at 10x IC50 (1 hour).

-

Rapidly dilute the mixture 100-fold into a buffer containing saturating ATP and substrate.

-

Monitor product formation continuously.[4]

-

The recovery of enzymatic activity follows an exponential curve defined by

.

-

Visualization: Experimental Workflow

Figure 2: Integrated workflow for validating pyrimidine kinase inhibitors, moving from biochemical screening to structural confirmation.

References

-

Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. Link

-

Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[5][6] Nature Reviews Cancer, 9(1), 28-39. Link

-

RCSB Protein Data Bank. (2016).[7] Crystal structure of human CDK6 and Palbociclib (PDB ID: 5L2I).[7][8][9][10] Link

-

Thermo Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay Protocol. Link

-

Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery, 5(9), 730-739. Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. carnabio.com [carnabio.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]

- 7. rcsb.org [rcsb.org]

- 8. 5L2I: The X-ray co-crystal structure of human CDK6 and Palbociclib [ncbi.nlm.nih.gov]

- 9. Pfam is now hosted by InterPro [pfam.xfam.org]

- 10. researchgate.net [researchgate.net]

Technical Guide: Initial Screening of 2-Anilino-4-Hydroxypyrimidine Libraries

Executive Summary

The 2-anilino-4-hydroxypyrimidine scaffold (often existing in equilibrium with its 2-anilino-4(3H)-pyrimidone tautomer) represents a privileged structure in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors. While the 2-anilinopyrimidine core is ubiquitous in approved drugs (e.g., Osimertinib, Palbociclib), the 4-hydroxy/4-oxo variants offer unique hydrogen-bonding capabilities and distinct solubility profiles.

This guide details the technical workflow for the initial screening of these libraries, focusing on distinguishing true ATP-competitive hits from assay artifacts (aggregators/PAINS), validating target engagement, and establishing robust Structure-Activity Relationships (SAR).

Part 1: Library Architecture & Chemical Integrity

The Tautomerism Challenge

Before screening, one must recognize that 2-anilino-4-hydroxypyrimidines are chameleonic. In solution, the 4-oxo (pyrimidone) form often predominates, affecting both solubility and binding mode.

-

Donor-Acceptor Profile: The N3-H (donor) and C4=O (acceptor) motif mimics the peptide bond, allowing specific interactions with the kinase hinge region (e.g., the "gatekeeper" residue).

-

QC Protocol: Ensure library compounds are stored in 100% DMSO. Avoid freeze-thaw cycles that precipitate the less soluble oxo-tautomers.

Structural Diversity Filters

To maximize hit rates, the library should contain diversity at the aniline ring (the "tail" extending into the hydrophobic pocket) and the C5/C6 positions of the pyrimidine.

| Position | Function in Kinase Binding | Recommended Substituents |

| C2-NH (Aniline) | Hinge Binder (Donor) | Unsubstituted NH is critical. |

| Aniline Ring | Hydrophobic Pocket Occupancy | m-alkoxy, p-piperazine (solubility), o-F (conformation lock). |

| C4-OH/Oxo | Hinge/Solvent Interaction | Fixed (Core scaffold). |

| C5 Position | Gatekeeper Interaction | Small alkyl (Me, Et), Halogens (Cl, F). |

| C6 Position | Solvent Front | Solubilizing groups (Morpholine, Piperidine). |

Part 2: The Screening Cascade (Workflow)

The following diagram outlines a self-validating screening cascade designed to filter false positives early.

Caption: Step-wise screening cascade prioritizing false-positive elimination before cellular testing.

Part 3: Experimental Protocols

Primary Biochemical Screen: ADP-Glo™ Kinase Assay

The ADP-Glo assay is preferred for this scaffold because it is less susceptible to fluorescence interference (autofluorescence) common in anilinopyrimidines compared to direct fluorescence polarization assays.

Principle: Measures ADP production (universal kinase product) by converting it to ATP, which generates a luminescent signal via luciferase.

Protocol:

-

Reagents:

-

Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

-

Substrate: Poly(Glu,Tyr) 4:1 or specific peptide (e.g., Crosstide for Akt).

-

ATP: Concentration =

apparent of the specific kinase (critical for competitive inhibitors).

-

-

Plate Setup (384-well, white, low-volume):

-

Test Wells: 1 µL Compound (in DMSO) + 2 µL Kinase + 2 µL Substrate/ATP mix.

-

Positive Control: Kinase + Substrate/ATP + DMSO (No inhibitor).

-

Negative Control: Substrate/ATP + DMSO (No kinase).

-

-

Reaction:

-

Incubate at Room Temperature (RT) for 60 min.

-

-

Detection:

-

Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30 min.

-

-

Read: Measure Luminescence (RLU).

Data Normalization:

Eliminating "Aggregators" (The Detergent Test)

2-anilinopyrimidines can form colloidal aggregates that sequester enzymes, causing false positives.

-

Validation Step: Re-run the IC50 assay with 0.01% Triton X-100 or 0.005% Tween-20 in the buffer.

-

Criteria: If the IC50 shifts significantly (>3-fold increase) or inhibition disappears in the presence of detergent, the compound is likely an aggregator and should be discarded.

Part 4: Cellular Validation & Mechanism[1]

Once biochemical potency is established (IC50 < 1 µM), cellular activity must be confirmed. 2-anilino-4-hydroxypyrimidines often suffer from poor membrane permeability due to the polarity of the 4-OH/Oxo group.

Cellular Target Engagement (Western Blot)

Do not rely solely on cell viability (MTT/CTG) as it does not prove mechanism.

-

Method: Treat cells (e.g., A549 for EGFR, MCF-7 for CDK) with compound for 2–6 hours.

-

Lysis: Use RIPA buffer with phosphatase inhibitors (Na₃VO₄, NaF).

-

Detection: Blot for the phosphorylated substrate of the target kinase (e.g., p-Rb for CDK4/6, p-ERK for EGFR pathway).

-

Success Criteria: Dose-dependent reduction in phosphorylation signal correlating with biochemical IC50.

Mechanism of Action (Hinge Binding)

To confirm the compound binds the ATP pocket (Type I inhibitor), perform an ATP-competition assay :

-

Run the ADP-Glo assay at

(ATP) and -

Result: A competitive inhibitor's IC50 will increase linearly with ATP concentration (Cheng-Prusoff shift).

Part 5: Data Analysis & SAR Trends

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the standard SAR optimization logic for this scaffold.

Caption: Key substitution vectors for optimizing the 2-anilinopyrimidine scaffold.

Quantitative Benchmarks

When analyzing library results, compare against these typical benchmarks for validated kinase inhibitors of this class:

| Metric | Threshold for "Hit" | Threshold for "Lead" | Notes |

| Biochemical IC50 | < 10 µM | < 100 nM | High potency is required early due to ATP competition. |

| Ligand Efficiency (LE) | > 0.3 | > 0.4 | LE = (-RT ln IC50) / Heavy Atom Count. |

| Selectivity Score | > 10-fold | > 50-fold | vs. structurally related kinases (e.g., CDK2 vs CDK4). |

| Cellular EC50 | < 20 µM | < 1 µM | Often shifts 10-100x from biochemical IC50. |

References

-

Wang, S., et al. (2004).[1] "2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity." Journal of Medicinal Chemistry. Link

-

Hartz, R. A., et al. (2023).[2] "Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors."[2] Journal of Medicinal Chemistry. Link[2]

-

Schenone, S., et al. (2011). "ATP-competitive inhibitors of mTOR: an update." Current Medicinal Chemistry. Link

-

Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link

-

Baell, J., & Walters, M. A. (2014). "Chemistry: Chemical con artists foil drug discovery." Nature. Link (Reference for PAINS/Aggregators).

Sources

Exploring the Chemical Space of 2-Anilino-4-Hydroxypyrimidine Analogs

The following technical guide explores the chemical space of 2-anilino-4-hydroxypyrimidine analogs , a privileged scaffold in medicinal chemistry known for its versatility in kinase inhibition.

Executive Summary

The 2-anilino-4-hydroxypyrimidine scaffold (often existing in equilibrium with its tautomer, 2-anilino-4(3H)-pyrimidinone ) represents a cornerstone in the design of ATP-competitive kinase inhibitors. Its structural economy allows it to function as a robust hinge-binding motif while offering three distinct vectors (the aniline ring, C5, and C6 positions) for exploring chemical space. This guide dissects the structural biology, synthetic accessibility, and structure-activity relationships (SAR) of this class, providing actionable protocols for researchers targeting CDKs, VEGFR, and GSK-3

Structural Biology & Tautomerism

The Tautomeric Equilibrium